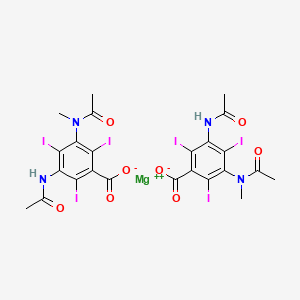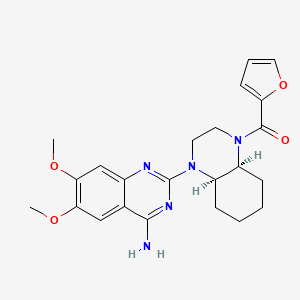
Metrizoate magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metrizoate magnesium is a chemical compound primarily used as a contrast medium in radiographic imaging. It is derived from metrizoic acid and contains magnesium ions. This compound is known for its high iodine content, which enhances the visibility of internal structures during X-ray examinations. due to its high osmolality, it presents a higher risk of allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metrizoate magnesium is synthesized by reacting metrizoic acid with magnesium ions. The reaction typically involves the following steps:
Preparation of Metrizoic Acid: Metrizoic acid is synthesized through the iodination of benzoic acid derivatives.
Formation of this compound: Metrizoic acid is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of metrizoic acid followed by its reaction with magnesium salts. The process is carried out in specialized reactors to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Metrizoate magnesium has been extensively used in various scientific research applications:
Chemistry: As a contrast agent in X-ray crystallography to study the structure of complex molecules.
Biology: In imaging techniques to visualize biological tissues and organs.
Medicine: Primarily used in diagnostic radiography to enhance the visibility of blood vessels, urinary tract, and other internal structures.
Industry: Utilized in non-destructive testing methods to inspect the integrity of materials and components
Wirkmechanismus
Metrizoate magnesium exerts its effects by enhancing the contrast of X-ray images. The high iodine content in the compound absorbs X-rays more effectively than surrounding tissues, making the internal structures more visible. The compound is administered intravenously, and it circulates through the bloodstream, highlighting blood vessels and organs during imaging procedures .
Vergleich Mit ähnlichen Verbindungen
Metrizoic Acid: The parent compound of metrizoate magnesium, used similarly as a contrast medium.
Iopentol: A non-ionic, low-osmolar contrast medium with fewer side effects compared to this compound.
Iohexol: Another non-ionic contrast agent with similar applications but lower osmolality
Uniqueness: this compound is unique due to its high iodine content and the presence of magnesium ions, which contribute to its effectiveness as a contrast medium. its high osmolality poses a higher risk of allergic reactions compared to non-ionic contrast agents like iopentol and iohexol .
Eigenschaften
CAS-Nummer |
20968-37-0 |
|---|---|
Molekularformel |
C24H20I6MgN4O8 |
Molekulargewicht |
1278.2 g/mol |
IUPAC-Name |
magnesium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/2C12H11I3N2O4.Mg/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
QGZYHVVYXBFUSE-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-[(2-methoxyphenyl)sulfanylmethyl]-3-oxopropyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B10773946.png)



![13-(dimethylamino)-5-(2-fluoro-4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773973.png)

![2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10773991.png)
![N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B10773996.png)
![(3R,6R,8S,9R,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773998.png)
![1-(3-Chlorophenyl)-3-[4-(oxolan-2-yl)-11-propyl-3,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea](/img/structure/B10774002.png)


